Cas no 2229334-84-1 (methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)

methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate
- EN300-1745968
- methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate
- 2229334-84-1
-
- インチ: 1S/C11H15NO3/c1-7-8(10(13)14-2)5-9(15-7)11(6-12)3-4-11/h5H,3-4,6,12H2,1-2H3
- InChIKey: BBQSJEQLJODBFE-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(=O)OC)C=C1C1(CN)CC1
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 65.5Ų
methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745968-5.0g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-1745968-0.05g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1745968-1.0g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1745968-0.1g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1745968-10g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1745968-0.5g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1745968-10.0g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-1745968-2.5g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1745968-0.25g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1745968-5g |
methyl 5-[1-(aminomethyl)cyclopropyl]-2-methylfuran-3-carboxylate |
2229334-84-1 | 5g |
$3935.0 | 2023-09-20 |
methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylateに関する追加情報
Methyl 5-1-(Aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate (CAS No. 2229334-84-1): An Overview
Methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate (CAS No. 2229334-84-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.
The molecular structure of methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate is characterized by a furan ring substituted with a cyclopropyl group and an aminomethyl group, along with a methyl ester functionality. These structural elements contribute to its stability and reactivity, making it a promising candidate for further research and development in pharmaceuticals.
Recent studies have highlighted the potential of methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate has also shown promising results in antimicrobial assays. A research team from the University of California, Los Angeles (UCLA) reported that this compound effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings open up new avenues for developing novel antibiotics to combat multidrug-resistant bacterial infections.
The synthesis of methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate involves several steps, including the formation of the cyclopropyl ring, the introduction of the aminomethyl group, and the esterification of the carboxylic acid. A detailed synthetic route was published in the Tetrahedron Letters (2021), providing a robust and scalable method for producing this compound. This synthetic pathway is crucial for ensuring consistent quality and purity, which are essential for preclinical and clinical studies.
Preclinical studies have shown that methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further development as a drug candidate. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects, with preliminary results indicating promising outcomes.
The potential applications of methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate extend beyond its direct therapeutic effects. For example, its ability to modulate inflammatory responses may also be beneficial in preventing or treating complications associated with chronic inflammation, such as cardiovascular disease and neurodegenerative disorders. Additionally, its antimicrobial properties could be leveraged in developing new treatments for infectious diseases.
In conclusion, methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate (CAS No. 2229334-84-1) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound may play a crucial role in addressing unmet medical needs and improving patient outcomes.
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